molecular formula C14H12N2 B180971 4-(1H-indol-2-yl)aniline CAS No. 21889-05-4

4-(1H-indol-2-yl)aniline

Cat. No. B180971
CAS RN: 21889-05-4
M. Wt: 208.26 g/mol
InChI Key: BBYJHUAEFSHMHU-UHFFFAOYSA-N
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Description

“4-(1H-indol-2-yl)aniline” is a chemical compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of indole derivatives, including “4-(1H-indol-2-yl)aniline”, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of “4-(1H-indol-2-yl)aniline” consists of a benzene ring attached to an indole group . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, including “4-(1H-indol-2-yl)aniline”, exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .


Physical And Chemical Properties Analysis

“4-(1H-indol-2-yl)aniline” is a solid compound . It has a molecular weight of 208.26 . The storage temperature is -20°C .

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

  • Results/Outcomes : Successful indole-based drugs include reserpine (for hypertension and mental disorders), ajmalicine (an anti-hypertensive), and vinblastine (used in cancer treatment) .

2. Materials Science and Organic Electronics

  • Results/Outcomes : Indole-containing materials contribute to efficient organic electronic devices, such as OLEDs and organic photovoltaics .

3. Coordination Chemistry and Metal Complexes

  • Results/Outcomes : Indole-containing metal complexes exhibit diverse properties, including luminescence, redox activity, and catalytic behavior .

4. Biological and Pharmacological Studies

  • Results/Outcomes : Understanding the biological potential of indole compounds aids drug discovery and therapeutic interventions .

5. Crystallography and Structural Studies

  • Results/Outcomes : Crystallographic data provide insights into molecular geometry and packing patterns .

6. Environmental Chemistry and Analytical Methods

  • Results/Outcomes : Monitoring indole levels helps assess environmental contamination and exposure .

Future Directions

Indole derivatives, including “4-(1H-indol-2-yl)aniline”, continue to attract attention from the international chemical community due to their wide-ranging biological activity and their presence in a diverse array of biologically significant natural compounds . New methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .

properties

IUPAC Name

4-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYJHUAEFSHMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176290
Record name Benzenamine, 4-(1H-indol-2-yl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indol-2-yl)aniline

CAS RN

21889-05-4
Record name 2-(4-Aminophenyl)indole
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URL https://commonchemistry.cas.org/detail?cas_rn=21889-05-4
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Record name 2-(4-Aminophenyl)indole
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Record name 21889-05-4
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Record name Benzenamine, 4-(1H-indol-2-yl)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-AMINOPHENYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
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